molecular formula C12H9N3O4 B14491171 4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 63573-75-1

4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14491171
CAS No.: 63573-75-1
M. Wt: 259.22 g/mol
InChI Key: BNJUJOOCYNEMOZ-UHFFFAOYSA-N
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Description

4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a nitrophenyl group and a hydrazinyl group attached to a cyclohexa-diene-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 2-nitrophenylhydrazine with cyclohexa-3,5-diene-1,2-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazinyl group under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: Similar structure but with an additional nitro group.

    4-[2-(2-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and hydrazinyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

63573-75-1

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

4-[(2-nitrophenyl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C12H9N3O4/c16-11-6-5-8(7-12(11)17)13-14-9-3-1-2-4-10(9)15(18)19/h1-7,16-17H

InChI Key

BNJUJOOCYNEMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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